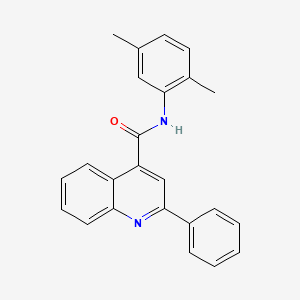
5-(1,3-benzodioxol-5-ylmethylene)-2-imino-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-benzodioxol-5-ylmethylene)-2-imino-1,3-thiazolidin-4-one, also known as Methylene Blue, is a synthetic organic compound that has been used for over a century in various medical and scientific applications. Methylene Blue is a dye that is widely used in the laboratory for staining biological samples and as an indicator in chemical reactions. Over the years, Methylene Blue has been studied extensively for its potential therapeutic applications, and it has been found to have a wide range of biochemical and physiological effects.
作用機序
5-(1,3-benzodioxol-5-ylmethylene)-2-imino-1,3-thiazolidin-4-one Blue works through a variety of mechanisms, including inhibition of mitochondrial dysfunction and oxidative stress, enhancement of mitochondrial function, and inhibition of protein aggregation. It has also been found to have neuroprotective effects and to enhance cognitive function.
Biochemical and Physiological Effects:
This compound Blue has been found to have a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic effects. It has also been found to have neuroprotective effects and to enhance cognitive function. This compound Blue has been studied for its potential therapeutic applications in a variety of conditions, including neurodegenerative diseases, cancer, and sepsis.
実験室実験の利点と制限
One of the main advantages of 5-(1,3-benzodioxol-5-ylmethylene)-2-imino-1,3-thiazolidin-4-one Blue is its versatility as a staining agent and indicator in chemical reactions. It is also relatively inexpensive and readily available. However, it does have some limitations, including potential toxicity at high doses and the need for careful handling due to its staining properties.
将来の方向性
There are a number of potential future directions for research on 5-(1,3-benzodioxol-5-ylmethylene)-2-imino-1,3-thiazolidin-4-one Blue. One area of interest is its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's and Parkinson's. Other areas of interest include its potential use in cancer therapy and as a treatment for sepsis. Additionally, further research is needed to fully understand the mechanisms of action of this compound Blue and to explore its potential applications in other areas of medicine and science.
合成法
5-(1,3-benzodioxol-5-ylmethylene)-2-imino-1,3-thiazolidin-4-one Blue is synthesized through a multistep process that involves the reaction of 3,4-methylenedioxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting product with sodium hydroxide. The final product is purified by recrystallization.
科学的研究の応用
5-(1,3-benzodioxol-5-ylmethylene)-2-imino-1,3-thiazolidin-4-one Blue has been used extensively in the laboratory for staining biological samples, particularly in histology and microbiology. It is also used as an indicator in chemical reactions. In recent years, this compound Blue has gained attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(5Z)-2-amino-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S/c12-11-13-10(14)9(17-11)4-6-1-2-7-8(3-6)16-5-15-7/h1-4H,5H2,(H2,12,13,14)/b9-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPIFFCNKDHNMZ-WTKPLQERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6044062.png)
![5-{3-[(1,4-dithiepan-6-ylamino)methyl]pyrrolidin-1-yl}-2-methylpyridazin-3(2H)-one](/img/structure/B6044065.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-(3-methoxypropanoyl)piperidine](/img/structure/B6044070.png)
![ethyl 4-(aminocarbonyl)-5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B6044078.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6044090.png)
![ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B6044092.png)

![2-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044101.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6044104.png)
![ethyl 1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6044112.png)
![2-(4-methoxybenzyl)-8-(3-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6044123.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6044131.png)
![ethyl 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6044144.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6044150.png)
